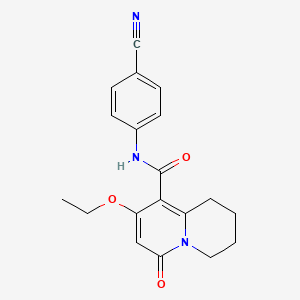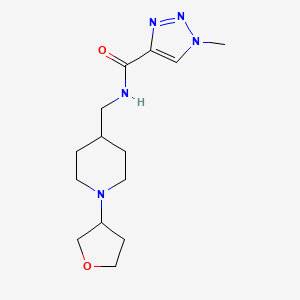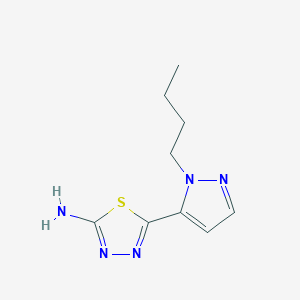![molecular formula C16H16N4O4S B2617025 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 868979-11-7](/img/structure/B2617025.png)
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a fused ring system containing a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom) and an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms). This moiety has been found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray structural analysis could be used to determine the exact structure .作用機序
The mutagenic activity of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide is due to its ability to alkylate DNA at the O6 position of guanine. This results in the formation of a highly mutagenic adduct that can cause base-pair substitutions and frameshift mutations. The DNA damage induced by this compound is repaired by the base excision repair pathway, which can lead to mutations if not repaired correctly.
Biochemical and Physiological Effects
This compound has been shown to induce a wide range of biochemical and physiological effects in cells and organisms. It can cause cell cycle arrest, apoptosis, and DNA damage response activation. This compound has also been shown to induce oxidative stress and inflammation, which can contribute to its mutagenic activity.
実験室実験の利点と制限
The advantages of using N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide in lab experiments include its potent mutagenic activity, which allows for the identification of genes involved in DNA repair and replication. This compound is also relatively easy to use and can be incorporated into a variety of experimental systems. However, this compound has some limitations, including its toxicity and potential for off-target effects. Researchers must take care to use appropriate safety measures when working with this compound and to control for potential confounding factors in their experiments.
将来の方向性
There are several future directions for research on N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide. One area of interest is the development of new methods for detecting this compound-induced mutations, which could improve our ability to identify genes involved in DNA repair and replication. Another area of interest is the study of the long-term effects of this compound exposure on human health, particularly in occupational settings where exposure may be higher. Finally, there is interest in developing new compounds that can selectively target this compound-induced DNA damage, which could have potential therapeutic applications.
Conclusion
In conclusion, this compound is a potent mutagenic compound that is widely used in scientific research. Its ability to induce DNA damage and mutations has made it a valuable tool for studying the effects of DNA damage on cellular processes. While this compound has some limitations, its use in lab experiments has led to important discoveries in the field of DNA repair and replication. Further research on this compound is needed to fully understand its mechanisms of action and potential applications in human health.
合成法
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide is synthesized by the reaction of N-methyl-N'-nitro-N-nitrosoguanidine with 8-methylimidazo[1,2-a]pyridine in the presence of a base. The resulting compound is then sulfonated with chlorosulfonic acid to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide is widely used in scientific research to induce DNA damage and mutations in a variety of organisms, including bacteria, yeast, and mammalian cells. It is commonly used in mutagenesis assays to identify genes involved in DNA repair and replication. This compound is also used to study the effects of DNA damage on cellular processes, such as apoptosis and cell cycle progression.
特性
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-12-3-2-10-19-11-13(18-16(12)19)8-9-17-25(23,24)15-6-4-14(5-7-15)20(21)22/h2-7,10-11,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYIYEZBODXXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616944.png)

![3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2616946.png)
![4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2616948.png)

![N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2616950.png)
![rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B2616953.png)

![Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2616955.png)



![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2616964.png)
